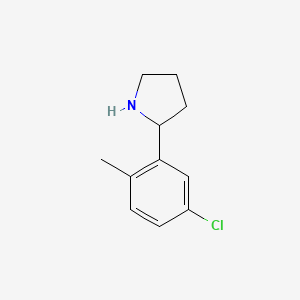

2-(5-Chloro-2-methylphenyl)pyrrolidine

Description

2-(5-Chloro-2-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a 5-chloro-2-methylphenyl substituent attached to the pyrrolidine heterocycle. Pyrrolidine, a five-membered saturated nitrogen-containing ring, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The 5-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing characteristics, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

2-(5-chloro-2-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |

InChI Key |

ARPWBKOKIIWUJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 5-chloro-2-methylbenzaldehyde with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(5-Chloro-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Chloro-2-methylphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets in the body. The pyrrolidine ring allows the compound to fit into the active sites of enzymes or receptors, modulating their activity . The chloro and methyl groups on the phenyl ring enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine Derivatives with Aryl Substituents

a) 1-(1-Phenylcyclohexyl)pyrrolidine

- Structure : Features a phenylcyclohexyl group attached to pyrrolidine.

- Properties : Demonstrated central nervous system (CNS) activity in primate models, including self-administration and discriminative stimulus effects .

b) 3-((5-Isopropyl-2-methylphenoxy)methyl)pyrrolidine hydrochloride

- Structure: Contains a phenoxymethyl group with isopropyl and methyl substituents.

- Properties : The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .

- Comparison: The phenoxy linker and isopropyl group introduce distinct spatial and electronic properties compared to the direct phenyl attachment in 2-(5-chloro-2-methylphenyl)pyrrolidine.

Chlorinated Pyridine and Phenyl Derivatives

a) 2-Amino-5-chloropyridine

- Structure: A pyridine ring with amino and chloro substituents.

- Properties : Melting point: 133–136°C; used as an intermediate in drug synthesis (e.g., zopiclone) .

- Comparison: The pyridine ring confers aromaticity and hydrogen-bonding capacity (via the amino group), which are absent in the target compound. This difference likely impacts solubility and metabolic stability.

b) 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

- Structure : Complex pyridine-phenyl hybrids with chloro, methyl, nitro, or bromo substituents.

- Properties :

- Comparison: The amino and pyridine groups in these compounds enable hydrogen bonding and π-π stacking, which are less prominent in the simpler pyrrolidine-based target molecule.

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Synthetic Routes : Chlorinated aryl-pyrrolidine derivatives are often synthesized via nucleophilic substitution or cross-coupling reactions, as seen in chloropyridine production (e.g., α-pyridone ammoniation ).

- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: The 5-chloro substituent in the target compound may enhance electrophilic reactivity and metabolic resistance compared to non-halogenated analogs.

- Pharmacological Potential: While direct data on this compound are lacking, structural analogs like 1-(1-phenylcyclohexyl)pyrrolidine demonstrate CNS activity, suggesting possible neuropharmacological applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.